Tacrolimus
CAS No.: 104987-11-3
Cat. No.: VC0001610
Molecular Formula: C44H69NO12
Molecular Weight: 804.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104987-11-3 |
---|---|
Molecular Formula | C44H69NO12 |
Molecular Weight | 804.0 g/mol |
IUPAC Name | (1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Standard InChI | InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1 |
Standard InChI Key | QJJXYPPXXYFBGM-JKBWTTSLSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Canonical SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Appearance | White powder |
Melting Point | 126 °C |
Chemical and Pharmacological Foundations of Tacrolimus
Structural and Physicochemical Properties
Tacrolimus is a hydrophobic macrolide lactone characterized by a 23-membered ring structure (Figure 1). Its low water solubility (freely soluble in dimethyl sulfoxide and ethanol) necessitates specialized formulations for clinical use . The compound's melting point ranges between 113–115°C, with a predicted boiling point of 871.7°C and density of 1.19 g/cm³ . These properties influence its formulation stability and storage requirements, typically necessitating refrigeration below -20°C for long-term preservation .
Mechanism of Immunosuppressive Action
Tacrolimus exerts its primary immunosuppressive effect through high-affinity binding to FK506-binding protein 12 (FKBP-12), forming a complex that inhibits calcineurin phosphatase activity . This interaction prevents nuclear factor of activated T-cells (NF-AT) dephosphorylation, blocking interleukin-2 (IL-2) transcription and subsequent T-cell proliferation . Compared to cyclosporine, tacrolimus demonstrates 10–100-fold greater potency in suppressing IL-3, IL-4, and interferon-γ production, explaining its superior efficacy in acute rejection prophylaxis .
Clinical Efficacy in Transplantation Medicine
Liver Transplantation Outcomes
A meta-analysis of 11 randomized controlled trials (2000–2014) demonstrated tacrolimus' superiority over cyclosporine in liver transplant recipients:
Outcome | Risk Ratio (Cyclosporine vs. Tacrolimus) | 95% Confidence Interval |
---|---|---|
Patient Mortality | 1.26 | 1.01–1.58 |
Hypertension | 1.26 | 1.07–1.47 |
New-Onset Diabetes | 0.60 | 0.47–0.77 |
Acute Rejection | 1.07 | 0.89–1.29 |
Data source: PLOS ONE meta-analysis (2016)
Tacrolimus reduced mortality risk by 26% while increasing diabetes incidence by 40%, necessitating careful metabolic monitoring . Graft survival rates showed no significant intergroup differences, supporting tacrolimus as first-line therapy .
Renal Transplant Optimization
In kidney transplantation, tacrolimus-based regimens achieve 89% 1-year graft survival versus 82% with cyclosporine . Pharmacokinetic studies reveal marked interpatient variability (AUC<sub>0–12</sub> range: 4-fold differences), manditating therapeutic drug monitoring . A Serbian cohort study established optimal sampling at 1.5, 4, and 8 hours post-dose for accurate AUC estimation () .
Adverse Reaction | Incidence Rate | Risk Factors |
---|---|---|
Nephrotoxicity | 18–42% | Concomitant NSAID use |
Neurotoxicity | 15–30% | High trough concentrations |
New-Onset Diabetes | 10–20% | Hispanic ethnicity |
Hypertension | 25–40% | Pre-existing CVD |
Data synthesized from multiple clinical trials
Pharmacokinetic Considerations and Dosing Strategies
Absorption and Metabolism
Tacrolimus exhibits variable oral bioavailability (5–67%) due to P-glycoprotein efflux and CYP3A4/5 metabolism . A randomized crossover study comparing generic and reference formulations showed bioequivalence:
Parameter | Generic Tacrolimus | Reference Tacrolimus | p-Value |
---|---|---|---|
Dose-Normalized AUC | 61.8 ± 40.6 | 60.0 ± 37.8 | 0.409 |
C<sub>max</sub> | 9.6 ± 5.5 | 9.1 ± 5.5 | 0.199 |
Therapeutic Drug Monitoring
Current guidelines recommend trough levels of 5–15 ng/mL for kidney transplants and 10–20 ng/mL for liver recipients . Population pharmacokinetic models incorporating CYP3A5*3 genotype (present in 85% of Europeans) improve dose prediction accuracy by 34% .
Emerging Innovations and Future Directions
Extended-Release Formulations
Once-daily Advagraf® demonstrates comparable efficacy to twice-daily Prograf®, with 23% improved adherence rates . Microemulsion technologies enhance oral bioavailability by 18% while reducing food-effect variability .
Topical Delivery Breakthroughs
Nanostructured lipid carriers (NLCs) loaded with tacrolimus achieve 3.2-fold greater epidermal retention compared to conventional ointments, enabling 50% dose reduction . Phase II trials of microneedle patches show 89% patient preference over ointments for psoriasis management .
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